![molecular formula C22H20N4O2S2 B2731660 3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline CAS No. 850239-16-6](/img/structure/B2731660.png)

3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

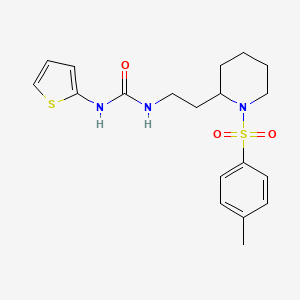

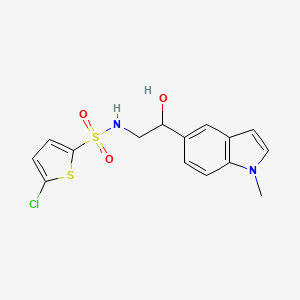

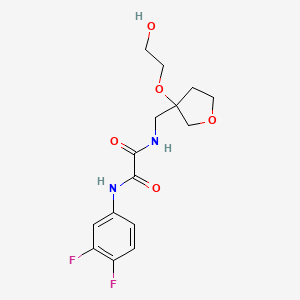

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[4,5-b]quinoxaline ring, a thiophene ring, and a sulfonyl group attached to a dimethylphenyl group . These components are common in many biologically active compounds and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[4,5-b]quinoxaline ring system is a fused ring system with nitrogen atoms . The thiophene ring is a five-membered ring with a sulfur atom . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonyl group could influence the compound’s reactivity and polarity .Scientific Research Applications

Synthesis and Chemical Transformations

Research has focused on developing efficient, green methods for synthesizing N-heterocycle-fused quinoxalines, including structures similar to "3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline." A notable method involves dimethyl sulfoxide (DMSO) as both a reactant and solvent, yielding a range of products, such as pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, with moderate to excellent yields (Xie et al., 2017). Additionally, the synthesis of imidazo[1,2-a]quinoxalines via double Groebke reactions has been explored, demonstrating their potential in radical scavenging and DNA oxidation inhibition (Chen & Liu, 2016).

Biological Activities

Studies on similar compounds have uncovered a range of biological activities. For example, certain derivatives have shown significant anticancer activity, highlighting the potential of these compounds in medical research (Wu et al., 2017). Moreover, the synthesis of quinoxaline derivatives has been facilitated by novel catalysts, promoting green chemistry approaches (Sami Sajjadifar et al., 2014).

Metabolism and Detoxification

Research has also delved into the metabolism and detoxification pathways of food-borne carcinogens structurally related to quinoxaline derivatives. This includes studies on the metabolic fate of compounds like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), providing insights into the biotransformation processes of these compounds in biological systems (Turesky et al., 1988).

Future Directions

properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-15-9-10-18(12-16(15)2)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-20-8-4-3-7-19(20)23-21/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXPNZYBRIWNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)